Laminaripentaose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

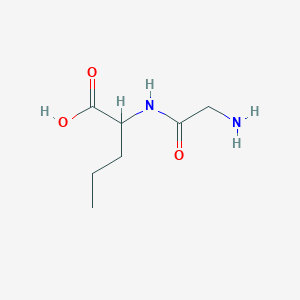

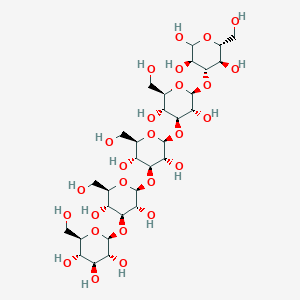

Laminaripentaose is a pentasaccharide composed of five glucose units linked by β-1,3-glycosidic bonds It is a type of oligosaccharide derived from the hydrolysis of β-1,3-glucans, which are polysaccharides found in the cell walls of fungi, algae, and plants

Wirkmechanismus

Target of Action

Laminaripentaose primarily targets the enzyme This compound-producing β-1,3-glucanase (LPHase) . This enzyme is a member of the glycoside hydrolase family 64 (GH-64) and plays a crucial role in biomass degradation . The active site residues of LPHase are reported to be Glu154 and Asp170 .

Mode of Action

This compound interacts with its target, LPHase, by docking to the active site of the enzyme . The interaction involves a proton transfer from the catalytic general acid to the glycosidic oxygen, which is concerted with the nucleophilic attack at the anomeric carbon . This interaction leads to the hydrolysis of the glycosidic bond .

Biochemical Pathways

This compound, through its action on LPHase, affects the degradation of β-1,3-glucan, a long-chain polysaccharide . The enzyme catalyzes the hydrolysis of β-1,3-glucan into specific pentasaccharide β oligomers . This process plays a significant role in biomass degradation, a crucial biochemical pathway .

Result of Action

The primary molecular effect of this compound’s action is the production of specific pentasaccharide β oligomers through the hydrolysis of β-1,3-glucan . This process is catalyzed by LPHase, an enzyme that plays a significant role in biomass degradation .

Biochemische Analyse

Biochemical Properties

LPHase, which interacts with Laminaripentaose, belongs to the glycoside hydrolase family 64 (GH-64) and plays important roles during biomass degradation . The enzymatic mechanism of LPHase remains to be determined, although it has been reported that Glu154 and Asp170 may serve as the active site residues of LPHase .

Molecular Mechanism

The molecular mechanism of this compound involves the hydrolysis of the glycosidic bond catalyzed by LPHase . The proton transfer from the catalytic general acid to the glycosidic oxygen is concerted with the nucleophilic attack at the anomeric carbon .

Metabolic Pathways

This compound is involved in the metabolic pathway of β-1,3-glucan degradation . It interacts with the enzyme LPHase, which catalyzes the hydrolysis of β-1,3-glucan into specific pentasaccharide oligomers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Laminaripentaose can be synthesized through the enzymatic hydrolysis of β-1,3-glucans using specific glycoside hydrolases. One such enzyme is the this compound-producing β-1,3-glucanase, which catalyzes the hydrolysis of long-chain β-1,3-glucans into this compound. The reaction typically occurs under mild conditions, such as a pH of 4.5 to 5.5 and a temperature range of 40 to 45°C .

Industrial Production Methods: Industrial production of this compound involves the use of recombinant enzymes expressed in microbial hosts like Escherichia coli. The recombinant enzymes are purified and used to hydrolyze β-1,3-glucans extracted from natural sources. The process is optimized to achieve high yields and purity of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Laminaripentaose primarily undergoes hydrolysis reactions catalyzed by β-1,3-glucanases. It can also participate in glycosylation reactions, where it acts as a donor or acceptor of glucose units.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using β-1,3-glucanases at pH 4.5 to 5.5 and temperatures of 40 to 45°C

Glycosylation: Catalyzed by glycosyltransferases under specific conditions depending on the enzyme used.

Major Products:

Hydrolysis: Predominantly this compound.

Glycosylation: Various oligosaccharides depending on the acceptor molecule.

Wissenschaftliche Forschungsanwendungen

Laminaripentaose has a wide range of applications in scientific research:

Biochemistry: Used as a substrate to study the activity and specificity of β-1,3-glucanases and other glycoside hydrolases.

Medicine: Investigated for its potential immunomodulatory and anti-fungal properties.

Vergleich Mit ähnlichen Verbindungen

Laminaritetraose: A tetrasaccharide composed of four glucose units linked by β-1,3-glycosidic bonds.

Laminaritriose: A trisaccharide composed of three glucose units linked by β-1,3-glycosidic bonds.

Uniqueness: Laminaripentaose is unique due to its specific pentasaccharide structure, which imparts distinct biochemical properties. Compared to laminaritetraose and laminaritriose, this compound has a higher degree of polymerization, making it more effective in certain applications, such as immunomodulation and anti-fungal activity .

This compound’s unique structure and properties make it a valuable compound for various scientific and industrial applications. Its potential in medicine, particularly in immunomodulation and anti-fungal treatments, highlights its significance in ongoing research and development efforts.

Eigenschaften

IUPAC Name |

(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O26/c31-1-6-11(36)16(41)17(42)27(49-6)54-23-13(38)8(3-33)51-29(19(23)44)56-25-15(40)10(5-35)52-30(21(25)46)55-24-14(39)9(4-34)50-28(20(24)45)53-22-12(37)7(2-32)48-26(47)18(22)43/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22+,23+,24+,25+,26?,27+,28+,29+,30+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQINGLDFWYORW-IMLBFRLQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]([C@H](OC([C@@H]5O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O26 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[[(2R)-2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B3028513.png)

![5-chloro-2-N-[2-methoxy-4-[4-[(4-methylpiperazin-1-yl)methyl]triazol-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine](/img/structure/B3028517.png)

![3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide](/img/structure/B3028518.png)

![cyclo[Arg-Gly-Asp-D-Tyr-Lys]](/img/structure/B3028522.png)